Idarubicin is a synthetic anthracycline analog, similar in structure and mechanism to daunorubicin and doxorubicin. [] It is classified as an antineoplastic agent, meaning it inhibits the growth and proliferation of cancer cells. [] In scientific research, idarubicin serves as a valuable tool to explore mechanisms of cancer cell death, drug resistance, and targeted drug delivery strategies. [, , , , , ]
Idarubicin is classified as an anthracycline, a class of drugs derived from the bacterium Streptomyces species. It is chemically known as 4-demethoxydaunorubicin and is often administered in its hydrochloride form for clinical use. This compound's structure allows it to exert potent cytotoxic effects on rapidly dividing cells, making it particularly effective in oncology.
The synthesis of idarubicin has been explored through various methodologies. One notable approach involves the functionalization of tetracene, which serves as a precursor. The synthesis pathway includes several steps:
This method allows for multigram quantities to be synthesized in fewer steps compared to traditional methods that rely heavily on annulations.
Idarubicin possesses a complex tetracyclic structure characteristic of anthracyclines. The molecular formula is CHNO, and its molecular weight is approximately 441.49 g/mol. The structural features include:
The three-dimensional arrangement allows for effective intercalation into DNA strands, which is vital for its mechanism of action.
Idarubicin participates in several chemical reactions that contribute to its pharmacological properties:
The mechanism by which idarubicin exerts its anticancer effects involves several key processes:
Studies have shown that idarubicin's potency can be influenced by various factors including cellular uptake and metabolism .
These properties are crucial for formulation development and storage conditions in clinical settings.
Idarubicin is primarily utilized in oncology as part of combination chemotherapy regimens. Its applications include:
Recent studies also explore its potential as a radiopharmaceutical for imaging purposes via fluorine-18 labeling techniques, which may help predict chemotherapy resistance .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3